N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide

chiral building block enantioselective synthesis stereochemical SAR

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide (CAS 2751603-20-8, molecular formula C₁₃H₁₈N₂O₃, molecular weight 250.29 g/mol) is a chiral phenylacetamide derivative featuring an ortho-substituted morpholine ring bearing an (S)-configured hydroxymethyl group at the 2-position. The compound is classified as a small-molecule building block with a defined stereocenter, positioning it within lead-like chemical space for medicinal chemistry and fragment-based drug discovery applications.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
Cat. No. B13561039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1N2CCOC(C2)CO
InChIInChI=1S/C13H18N2O3/c1-10(17)14-12-4-2-3-5-13(12)15-6-7-18-11(8-15)9-16/h2-5,11,16H,6-9H2,1H3,(H,14,17)/t11-/m0/s1
InChIKeyGRQALGLAABREAC-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide (CAS 2751603-20-8): Procurement-Relevant Structural and Physicochemical Profile


N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide (CAS 2751603-20-8, molecular formula C₁₃H₁₈N₂O₃, molecular weight 250.29 g/mol) is a chiral phenylacetamide derivative featuring an ortho-substituted morpholine ring bearing an (S)-configured hydroxymethyl group at the 2-position . The compound is classified as a small-molecule building block with a defined stereocenter, positioning it within lead-like chemical space for medicinal chemistry and fragment-based drug discovery applications . Commercial sourcing typically specifies a purity of 95% (HPLC) .

Why N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide Cannot Be Replaced by Generic Morpholine-Acetamide Analogs


The compound's (S)-configured hydroxymethyl substituent at the morpholine 2-position constitutes a stereochemically defined hydrogen-bond donor/acceptor module absent in the achiral, des-hydroxymethyl analog N-(2-morpholinophenyl)acetamide (CAS 91557-32-3, MW 220.27) . This functional handle enables derivatization (e.g., esterification, etherification, oxidation) that is unattainable with the simpler morpholine core . Additionally, the ortho-substitution pattern on the phenyl ring distinguishes it from para-substituted morpholinyl acetamide regioisomers, which may exhibit divergent target-binding geometries in kinase and GPCR contexts [1]. These structural features collectively preclude direct interchange with generic morpholine-acetamide building blocks in lead optimization and chemical probe development workflows.

Quantitative Differentiation Evidence for N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide Against Closest Analogs


Stereochemical Identity: Defined (S)-Configuration vs. Racemic or Achiral Comparators

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide possesses a single, defined (S)-stereocenter at the morpholine 2-position, confirmed by its InChIKey (GRQALGLAABREAC-NSHDSACASA-N) encoding the stereochemical descriptor. The closest achiral analog, N-(2-morpholinophenyl)acetamide (CAS 91557-32-3), contains no stereocenter and is therefore a planar molecule incapable of presenting the hydroxymethyl group in a defined spatial orientation . The (R)-enantiomer (hypothetical, not commercially cataloged) would present the hydroxymethyl group on the opposite face of the morpholine ring, potentially reversing key ligand–protein interactions. This stereochemical specification is critical for structure-activity relationship (SAR) studies where the hydroxymethyl group acts as a directed hydrogen-bond donor/acceptor .

chiral building block enantioselective synthesis stereochemical SAR

Hydrogen-Bond Capacity: Dual Donor/Acceptor Hydroxymethyl vs. Ether or Alkyl Comparators

The target compound contains a hydroxymethyl (-CH₂OH) substituent contributing one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to the des-hydroxymethyl comparator N-(2-morpholinophenyl)acetamide. Specifically, the target compound has a calculated HBD count of 2 (amide NH + hydroxyl OH) vs. 1 (amide NH only) for the comparator, and an HBA count of 4 (morpholine O, hydroxyl O, amide carbonyl O, amide N) vs. 3 for the comparator . Against the isomeric 2-methoxy-N-(2-morpholinophenyl)acetamide (CAS 852214-24-5, same formula C₁₃H₁₈N₂O₃, same MW 250.29), the target compound's hydroxyl group is a stronger HBD (pKa ~15-16 for primary alcohol) compared to the methoxy ether's inability to donate a hydrogen bond (pKa not applicable), while the methoxy oxygen is a weaker HBA due to steric shielding by the methyl group .

hydrogen bond donor medicinal chemistry design solubility optimization

Functional Handle Versatility: Hydroxymethyl as a Derivatization Site vs. Non-Functionalized Comparators

The primary alcohol of the hydroxymethyl group enables selective chemical transformations—including esterification, carbamate formation, etherification, and oxidation to the carboxylic acid—that are inaccessible to the des-hydroxymethyl analog N-(2-morpholinophenyl)acetamide . Oxidation of the hydroxymethyl group yields the corresponding carboxyl derivative (C₁₃H₁₆N₂O₄, MW 264.28), providing a conjugation-ready handle for amide bond formation with amine-containing payloads . This contrasts with 2-methoxy-N-(2-morpholinophenyl)acetamide (CAS 852214-24-5), whose methoxy group cannot be oxidized or deprotected under mild conditions, limiting its utility as a synthetic intermediate . The hydroxymethyl group thus offers a divergent synthetic node for generating focused libraries from a single chiral scaffold.

prodrug design chemical derivatization building block utility

Purity Specification and Quality Control: Defined 95% Purity vs. Variable Comparator Grades

N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide is commercially supplied at a standardized purity of 95% (HPLC), sourced from the United States . In contrast, the comparator N-(2-morpholinophenyl)acetamide (CAS 91557-32-3) is available at purities ranging from 90% (Bidepharm) to 97% (MolCore), introducing batch-to-batch variability that may confound biological assay reproducibility . The defined 95% purity specification for the target compound provides a consistent baseline for SAR studies, minimizing the risk of impurity-driven false positives or potency shifts in biochemical and cellular assays.

chemical procurement purity specification quality control

Recommended Application Scenarios for N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide Based on Differentiation Evidence


Chiral Building Block for Enantioselective Kinase Inhibitor Libraries

The defined (S)-stereochemistry at the morpholine 2-position makes this compound suitable as a chiral scaffold for synthesizing enantiomerically pure kinase inhibitor candidates. The ortho-substituted phenylacetamide motif is a recognized pharmacophore in JAK and PI3K inhibitor patent literature, and the hydroxymethyl group provides a vector for appendage diversification without altering the core stereochemical integrity.

Prodrug Intermediate via Hydroxymethyl Esterification

The primary alcohol handle enables esterification with carboxylic acid-containing drugs or targeting moieties, creating ester-linked prodrugs. This application exploits the compound's dual role as both a conformational constraint (through the morpholine ring) and a cleavable linker (through the ester bond), distinguishing it from non-hydroxylated analogs that lack this conjugation capability.

Fragment-Based Drug Discovery (FBDD) Screening Set Component

With a molecular weight of 250.29 Da, 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, and compliance with the Rule of Three (RO3) fragment criteria, the compound is positioned as a fragment hit for screening against protein targets. The chiral hydroxymethyl group enables detection of stereospecific binding interactions that would be invisible to achiral fragment analogs.

Synthetic Intermediate for Focused Morpholine-Acetamide Derivatization

The compound serves as a versatile late-stage diversification intermediate. Oxidation of the hydroxymethyl group to the carboxylic acid enables amide coupling with diverse amine libraries, while direct etherification or esterification of the alcohol preserves the oxidation state. This divergent synthetic utility contrasts with the simpler N-(2-morpholinophenyl)acetamide scaffold, which offers no reactive handle on the morpholine ring for further functionalization.

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